molecular formula C10H17N2O3P B11066372 Phosphoramidic acid, (6-methyl-2-pyridinyl)-, diethyl ester

Phosphoramidic acid, (6-methyl-2-pyridinyl)-, diethyl ester

Cat. No.: B11066372
M. Wt: 244.23 g/mol
InChI Key: KLFDCZLHSYPFNH-UHFFFAOYSA-N
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Description

DIETHYL (6-METHYLPYRIDIN-2-YL)AMIDOPHOSPHATE is a phosphoramidate compound characterized by the presence of a diethyl phosphate group attached to a 6-methylpyridin-2-yl amido moiety. Phosphoramidates are a class of organophosphorus compounds known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of DIETHYL (6-METHYLPYRIDIN-2-YL)AMIDOPHOSPHATE typically involves the reaction of diethyl chlorophosphate with 6-methylpyridin-2-amine. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Diethyl chlorophosphate+6-methylpyridin-2-amineDIETHYL (6-METHYLPYRIDIN-2-YL)AMIDOPHOSPHATE+HCl\text{Diethyl chlorophosphate} + \text{6-methylpyridin-2-amine} \rightarrow \text{DIETHYL (6-METHYLPYRIDIN-2-YL)AMIDOPHOSPHATE} + \text{HCl} Diethyl chlorophosphate+6-methylpyridin-2-amine→DIETHYL (6-METHYLPYRIDIN-2-YL)AMIDOPHOSPHATE+HCl

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

DIETHYL (6-METHYLPYRIDIN-2-YL)AMIDOPHOSPHATE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of DIETHYL (6-METHYLPYRIDIN-2-YL)AMIDOPHOSPHATE involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts as a prodrug, undergoing enzymatic conversion to release the active drug. The phosphoryl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets . The molecular targets and pathways involved depend on the specific application and the parent drug being delivered.

Comparison with Similar Compounds

DIETHYL (6-METHYLPYRIDIN-2-YL)AMIDOPHOSPHATE can be compared with other phosphoramidates, such as:

The uniqueness of DIETHYL (6-METHYLPYRIDIN-2-YL)AMIDOPHOSPHATE lies in its specific substitution pattern, which can influence its reactivity, biological activity, and applications .

Properties

Molecular Formula

C10H17N2O3P

Molecular Weight

244.23 g/mol

IUPAC Name

N-diethoxyphosphoryl-6-methylpyridin-2-amine

InChI

InChI=1S/C10H17N2O3P/c1-4-14-16(13,15-5-2)12-10-8-6-7-9(3)11-10/h6-8H,4-5H2,1-3H3,(H,11,12,13)

InChI Key

KLFDCZLHSYPFNH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NC1=CC=CC(=N1)C)OCC

Origin of Product

United States

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